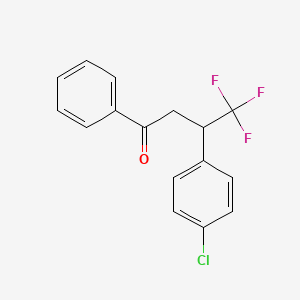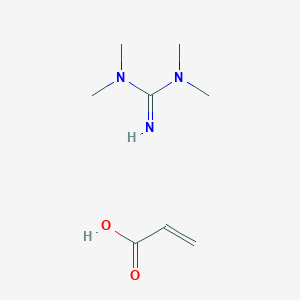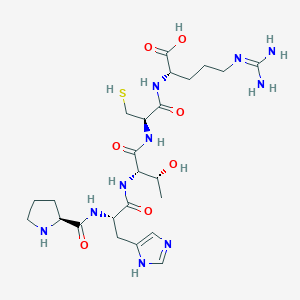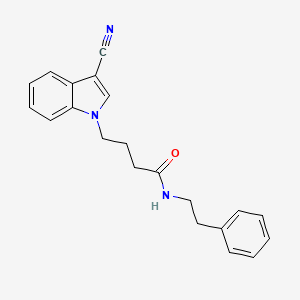![molecular formula C56H40 B14177846 2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene CAS No. 919295-44-6](/img/structure/B14177846.png)
2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene is a complex organic compound known for its unique structural properties. This compound features a fluorene core substituted with biphenyl and methylphenyl groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene typically involves multi-step organic reactions. The process often begins with the preparation of the fluorene core, followed by the introduction of biphenyl and methylphenyl substituents through various coupling reactions. Common reagents used in these reactions include palladium catalysts and organometallic reagents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and recrystallization is also common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the fluorene core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine, followed by nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized fluorene compounds.
Aplicaciones Científicas De Investigación
2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For example, the compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide
- 3-(4-Methylphenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene stands out due to its unique structural features, which confer distinct chemical and physical properties. These properties make it particularly valuable in the development of advanced materials and in various scientific research applications.
Propiedades
Número CAS |
919295-44-6 |
|---|---|
Fórmula molecular |
C56H40 |
Peso molecular |
712.9 g/mol |
Nombre IUPAC |
9-(4-methylphenyl)-2,7,9-tris(4-phenylphenyl)fluorene |
InChI |
InChI=1S/C56H40/c1-39-17-31-50(32-18-39)56(51-33-27-45(28-34-51)42-15-9-4-10-16-42)54-37-48(46-23-19-43(20-24-46)40-11-5-2-6-12-40)29-35-52(54)53-36-30-49(38-55(53)56)47-25-21-44(22-26-47)41-13-7-3-8-14-41/h2-38H,1H3 |
Clave InChI |
GVFLMDRQEPZPOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=C2C=C(C=C6)C7=CC=C(C=C7)C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B14177773.png)


![(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14177795.png)
![3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14177809.png)




![3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl-](/img/structure/B14177842.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester](/img/structure/B14177853.png)
![{(2,5-Dibromo-1,4-phenylene)bis[(ethyne-2,1-diyl)-2,1-phenylene]}bis[ethoxy(dimethyl)silane]](/img/structure/B14177856.png)
